molecular formula C7H15ClO3S B2991662 2-Methoxy-4-methylpentane-1-sulfonyl chloride CAS No. 1780977-72-1

2-Methoxy-4-methylpentane-1-sulfonyl chloride

Cat. No. B2991662
CAS RN: 1780977-72-1
M. Wt: 214.7
InChI Key: CWGGDLNLQMFCSG-UHFFFAOYSA-N
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Description

“2-Methoxy-4-methylpentane-1-sulfonyl chloride” is a chemical compound with the CAS Number: 1780977-72-1 . It has a molecular weight of 214.71 and its IUPAC name is 2-methoxy-4-methylpentane-1-sulfonyl chloride .


Molecular Structure Analysis

The InChI code for “2-Methoxy-4-methylpentane-1-sulfonyl chloride” is 1S/C7H15ClO3S/c1-6(2)4-7(11-3)5-12(8,9)10/h6-7H,4-5H2,1-3H3 . This code provides a standard way to encode the molecular structure using text.

Scientific Research Applications

Process Optimization in Pharmaceutical Intermediates

Sulfonyl chlorides are pivotal in synthesizing pharmaceutical intermediates. For instance, the optimization of the synthesis process for methyl 2-methoxy-5-aminosulfonyl benzoate, an intermediate of sulpiride, highlights the importance of sulfonyl chlorides in pharmaceutical manufacturing. The study demonstrated enhanced yields across several reaction steps, including sulfonylation, by optimizing reaction conditions such as molar ratios, temperature, and time, achieving a significant improvement in the overall yield to 63.7% (Xu et al., 2018).

Mechanistic Insights into Chemical Reactions

Research into the reactions of γ-nitro ketones with sulfonyl chlorides, leading to the formation of α-sulfinyl ketones, provides essential insights into reaction mechanisms and the influence of neighboring group effects. Such studies are crucial for understanding chemical reactivity and designing novel synthetic pathways (Black et al., 1984).

Aroma Compounds in Food Science

In food science, sulfonyl chlorides have been identified in the study of aroma compounds. For example, 4-Methoxy-2-methyl-2-butanethiol, a sulfur-containing aroma compound, has been analyzed in blackcurrant berries, illustrating the role of sulfonyl chlorides in understanding flavor chemistry (Jung et al., 2016).

Anticancer Activity of Chalcone Analogues

The synthesis and evaluation of chalcone analogues with sulfonyl groups for anticancer activity demonstrate the potential therapeutic applications of sulfonyl chloride derivatives. These compounds have shown strong in vitro anticancer activities, highlighting the importance of sulfonyl chlorides in medicinal chemistry (Muskinja et al., 2019).

Novel Sulfonamide Derivatives for Antimicrobial Activity

The synthesis of 4-(2-Methoxybenzyl)-6-arylpyridazine-3-sulfonyl chlorides and their evaluation for antibacterial activity against various pathogens underscore the role of sulfonyl chlorides in developing new antimicrobial agents. Some derivatives exhibited significant antibacterial activities, indicating their potential in antimicrobial therapy (Mohamed, 2007).

Safety and Hazards

The safety and hazards of “2-Methoxy-4-methylpentane-1-sulfonyl chloride” are not specified in the web search results. For detailed safety information, it’s recommended to refer to its Material Safety Data Sheet (MSDS) .

Future Directions

The future directions for “2-Methoxy-4-methylpentane-1-sulfonyl chloride” are not specified in the web search results. It’s often used for research purposes , but further applications would depend on ongoing research and development in the field.

properties

IUPAC Name

2-methoxy-4-methylpentane-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15ClO3S/c1-6(2)4-7(11-3)5-12(8,9)10/h6-7H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWGGDLNLQMFCSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CS(=O)(=O)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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